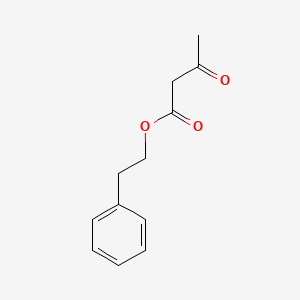

Phenylethyl acetoacetate

CAS No.:

Cat. No.: VC13705688

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O3 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 2-phenylethyl 3-oxobutanoate |

| Standard InChI | InChI=1S/C12H14O3/c1-10(13)9-12(14)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |

| Standard InChI Key | QOMFXOOKFCCSND-UHFFFAOYSA-N |

| SMILES | CC(=O)CC(=O)OCCC1=CC=CC=C1 |

| Canonical SMILES | CC(=O)CC(=O)OCCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Phenylethyl acetoacetate (systematic name: 2-phenylethyl acetoacetate) is hypothesized to adopt the molecular formula C₁₂H₁₄O₃, derived from the esterification of phenethyl alcohol (C₈H₁₀O) and acetoacetic acid (C₄H₆O₃). Its structure comprises a phenyl group attached to an ethyl chain, terminated by an acetoacetate moiety. Key physicochemical properties inferred from analogous esters include:

The ester’s potential stereochemistry and reactivity align with trends observed in phenyl-containing esters, where electron-rich aromatic rings influence stability and reaction pathways .

Synthesis Methodologies

Conventional Esterification Routes

Traditional synthesis routes for phenyl esters involve acid-catalyzed reactions between alcohols and carboxylic acids. For phenylethyl acetoacetate, a plausible pathway is the condensation of phenethyl alcohol with acetoacetic acid under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid):

Enzymatic Catalysis

Recent advances in biocatalysis suggest that lipases (e.g., Novozym 435) could enable greener synthesis. A study on 1-phenylethyl acetate production demonstrated 61.49% yield using Novozym 435 in n-hexane at 60°C, with Michaelis-Menten kinetics modeling . Adapting this protocol for acetoacetate esters may require optimizing acyl donors (e.g., ethyl acetoacetate) and solvent systems.

Industrial-Scale Considerations

Large-scale production faces hurdles in cost and waste management. The use of benzyl chloride and ethyl acetoacetate as precursors, as seen in phenylethyl acetate synthesis , could be modified for acetoacetate derivatives. Key parameters include:

Physicochemical and Olfactory Properties

While direct data on phenylethyl acetoacetate are scarce, its sensory profile can be extrapolated from structurally related compounds:

-

Phenylethyl acetate: Sweet, rosy-fruity notes with honey nuances .

-

Phenethyl phenylacetate: Heavy, balsamic odor with hyacinth and cocoa undertones .

The acetoacetate group likely introduces green, slightly tart facets, moderating the sweetness observed in acetate analogs. Gas chromatography-mass spectrometry (GC-MS) would be essential for precise odorant characterization.

Applications in Industry

Perfumery and Fragrance

Phenyl esters are staples in floral and fruity accords. Phenylethyl acetoacetate’s hypothetical odor profile positions it as a modifier in:

-

Floral compositions: Enhances depth in rose, jasmine, and peony bases .

-

Gourmand fragrances: Adds complexity to vanilla, honey, and tropical blends .

Flavoring Agents

As a FEMA-approved substance (if compliant), it could impart sweet, nectar-like notes to:

-

Confectionery: Caramel, berry, and stone fruit flavors.

Pharmaceutical Intermediates

The acetoacetate moiety is a precursor in ketone body metabolism, suggesting potential use in drug synthesis (e.g., antidiabetic agents). Enzymatic routes offer high enantioselectivity for chiral intermediates .

Future Research Directions

-

Synthetic Optimization: Screen ionic liquids or deep eutectic solvents for higher yields.

-

Odor Threshold Studies: Quantify detection limits via olfactometry.

-

Biological Activity: Investigate antimicrobial or anti-inflammatory properties.

-

Industrial Pilot Trials: Scale enzymatic processes using immobilized lipases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume